An In-depth Technical Guide to 3-Ethyl-2-imine Meloxicam: Structure, Properties, and Projected Characteristics
An In-depth Technical Guide to 3-Ethyl-2-imine Meloxicam: Structure, Properties, and Projected Characteristics
Disclaimer: 3-Ethyl-2-imine Meloxicam is primarily documented as an impurity of the well-established nonsteroidal anti-inflammatory drug (NSAID), Meloxicam.[1][2][3] As such, extensive research dedicated solely to its synthesis, properties, and activity is not widely available in peer-reviewed literature. This guide, therefore, synthesizes the available structural information with projected characteristics based on the known chemistry of Meloxicam and related compounds to provide a comprehensive technical overview for research and drug development professionals.
Introduction: The Context of a Meloxicam-Related Compound
Meloxicam, a member of the oxicam class of NSAIDs, is a selective inhibitor of cyclooxygenase-2 (COX-2) used in the management of pain and inflammation associated with rheumatic diseases and osteoarthritis.[4][5][6] The therapeutic efficacy and safety profile of Meloxicam are intrinsically linked to its chemical structure. 3-Ethyl-2-imine Meloxicam, identified as Meloxicam Impurity D, represents a structural analog of the parent drug.[1][2] Understanding the structure and potential properties of such related compounds is crucial for impurity profiling in pharmaceutical manufacturing and for exploring potential new chemical entities with modified pharmacological activities.
Chemical Structure and Identification
The core structure of 3-Ethyl-2-imine Meloxicam is based on the 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold, which is characteristic of Meloxicam. The key distinction lies in the modification of the thiazole ring.
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IUPAC Name: (NZ)-N-(3-ethyl-5-methyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide[1]
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Synonyms: Meloxicam Impurity D, N-[(2Z)-3-Ethyl-5-methylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide[1][3]
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CAS Number: 1331636-17-9[1]
Structural Comparison with Meloxicam
The primary structural difference is the presence of an ethyl group on the thiazole nitrogen, forming an imine linkage at the 2-position of the thiazole ring. This contrasts with the amine linkage in the parent Meloxicam molecule.
Physicochemical Properties: A Comparative Projection
| Property | Meloxicam | 3-Ethyl-2-imine Meloxicam (Projected) | Rationale for Projection |
| Appearance | Yellow crystalline powder[7] | Likely a yellow solid[3] | The core chromophore responsible for the color is retained. |
| Solubility | Insoluble in water; soluble in dimethyl sulfoxide[7] | Predicted to have low aqueous solubility | The addition of an ethyl group may slightly increase lipophilicity, further reducing water solubility. |
| pKa | Acidic (enol group) and basic (thiazole N) | The basicity of the imine nitrogen is expected to be different from the amine in Meloxicam. The acidic enol group remains. | The electronic nature of the imine will influence the proton affinity of the thiazole ring system. |
| LogP | ~3.43 | Expected to be slightly higher than Meloxicam | The ethyl group increases the hydrocarbon character, likely leading to a higher partition coefficient. |
Synthesis and Formation: A Hypothetical Pathway
While specific synthetic routes for 3-Ethyl-2-imine Meloxicam as a primary target are not published, its formation as an impurity suggests it may arise as a byproduct during the synthesis of Meloxicam or from subsequent reactions. A plausible route for its deliberate synthesis could be adapted from known Meloxicam synthesis protocols.[8][9]
Projected Synthetic Workflow
This hypothetical synthesis involves the condensation of a 1,2-benzothiazine derivative with a modified thiazole component.
Caption: Projected synthesis of 3-Ethyl-2-imine Meloxicam.
Experimental Protocol (Hypothetical)
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Synthesis of the Thiazolium Salt: 2-Amino-5-methylthiazole would be ethylated using an ethylating agent (e.g., ethyl iodide) to form the 2-amino-3-ethyl-5-methylthiazolium salt.
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Condensation: The synthesized thiazolium salt would then be reacted with 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide under basic conditions.
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Work-up and Purification: The reaction mixture would be neutralized, and the crude product extracted. Purification would likely be achieved through recrystallization or column chromatography.
Projected Pharmacological Profile
The pharmacological activity of 3-Ethyl-2-imine Meloxicam has not been reported. However, as a close structural analog of Meloxicam, it is plausible that it retains some affinity for cyclooxygenase enzymes.
Mechanism of Action (Hypothetical)
It is hypothesized that 3-Ethyl-2-imine Meloxicam may act as an inhibitor of COX enzymes, similar to its parent compound. The modification at the thiazole ring could influence its binding affinity and selectivity for COX-1 versus COX-2. The nature of the imine linkage compared to the amide in Meloxicam would alter the hydrogen bonding capabilities and overall conformation within the enzyme's active site.
Caption: Hypothesized mechanism of action via COX inhibition.
Analytical Characterization
For the purpose of impurity identification or as a standalone research chemical, a suite of analytical techniques would be necessary for the unambiguous characterization of 3-Ethyl-2-imine Meloxicam.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for the separation and quantification of this compound. The method would likely be similar to those used for Meloxicam, possibly with adjustments to the mobile phase to account for the potential change in polarity.[7][10][11][12]
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Mass Spectrometry (MS): MS would be essential for confirming the molecular weight (379.45 g/mol ). High-resolution mass spectrometry would provide an accurate mass measurement to confirm the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be required to elucidate the chemical structure, confirming the presence of the ethyl group and the overall arrangement of atoms.
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Infrared (IR) Spectroscopy: IR spectroscopy would help to identify key functional groups, such as the sulfonyl group (O=S=O), the hydroxyl group (-OH), and the carbon-nitrogen double bond (C=N) of the imine.
Conclusion and Future Directions
3-Ethyl-2-imine Meloxicam is a structurally intriguing derivative of Meloxicam. While currently categorized as an impurity, its distinct chemical features warrant further investigation. Future research should focus on its targeted synthesis and purification to enable a thorough evaluation of its physicochemical properties and pharmacological activity. Such studies would clarify whether this compound is merely an inert byproduct or a potentially active molecule with a unique efficacy and safety profile compared to its well-established parent drug.
References
- CN102775401A - Synthesis method of meloxicam - Google Patents. (n.d.).
- Turaga, S. (2022). Development and Evaluation of a Meloxicam Extended-Release Injectable Suspension. D-Scholarship@Pitt.
- 3-Ethyl-2-iMine MeloxicaM Properties - ChemicalBook. (2023).
- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2022). ResearchGate.
- A Review of HPLC Methods Used for Determining the Presence of Meloxicam. (2013). ResearchGate.
- CN102775401B - Synthesis method of meloxicam - Google Patents. (n.d.).
- Meloxicam. (n.d.). ResearchGate.
- Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. (n.d.). PubMed Central.
- Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation. (2023). DergiPark.
- Meloxicam. (n.d.). Wikipedia.
- 3-Ethyl-2-imine Meloxicam, TRC 250 mg | Buy Online | Toronto Research Chemicals. (n.d.).
- pms-Meloxicam Factsheet, Uses & Common Side Effects | Rexall. (n.d.).
- Meloxicam-impurities | Pharmaffiliates. (n.d.).
- Impurity D| Chemical Name : 3-Ethyl-2-imine Meloxicam - Pharmaffiliates. (n.d.).
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